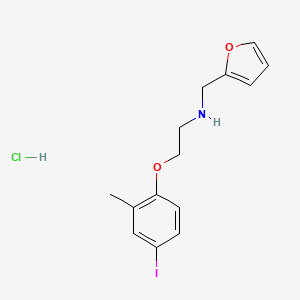![molecular formula C18H18ClNO4 B4401755 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401755.png)
4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate
Descripción general
Descripción
4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula, C20H20ClNO4. This compound has been extensively studied for its various applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate is not fully understood. However, it is known to act as an inhibitor of certain enzymes in the body. This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which play a key role in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to have a wide range of effects on different enzymes and receptors in the body. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate in lab experiments is its ability to selectively inhibit certain enzymes in the body. This compound has been shown to be highly selective for certain cytochrome P450 enzymes, which makes it a valuable tool for studying the metabolism of drugs and other xenobiotics.
One of the limitations of using this compound in lab experiments is its potential for off-target effects. This compound has been shown to have some off-target effects on other enzymes and receptors in the body, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate. Some of the key areas of interest include:
1. Further studies on the mechanism of action of this compound, including its effects on other enzymes and receptors in the body.
2. Development of more selective and potent inhibitors of cytochrome P450 enzymes, which could have important clinical applications.
3. Studies on the potential therapeutic applications of this compound, including its use in the treatment of cancer and other diseases.
4. Development of new methods for synthesizing this compound, which could make it more widely available for scientific research.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research. It has been extensively studied for its various applications in the field of biochemistry and pharmacology. This compound has been shown to have a wide range of effects on different enzymes and receptors in the body, and it has potential for use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential clinical applications.
Aplicaciones Científicas De Investigación
4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate has been extensively used in scientific research. It is commonly used as a tool to study the function of various enzymes and receptors in the body. This compound has been used to study the role of various enzymes in the metabolism of drugs and other xenobiotics.
Propiedades
IUPAC Name |
[4-[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-4-17(21)24-13-7-5-12(6-8-13)18(22)20-15-9-11(2)14(19)10-16(15)23-3/h5-10H,4H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXZONLTGIOWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone](/img/structure/B4401672.png)
![N-(4-chloro-2-methylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4401677.png)
![3-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4401695.png)
![N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4401714.png)

![N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4401730.png)

![3-(4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-2H-chromen-2-one](/img/structure/B4401735.png)
![3-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4401742.png)
![4-{[(3-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401747.png)


![1-{2-[(1-chloro-2-naphthyl)oxy]ethyl}-1H-imidazole hydrochloride](/img/structure/B4401769.png)
![N-[(5-phenyl-2-furyl)methyl]-2-propen-1-amine hydrochloride](/img/structure/B4401771.png)